molecular formula C11H11BrN2O B13057369 5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine

5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13057369
M. Wt: 267.12 g/mol
InChI Key: IFOIGLJYHFFCPY-UHFFFAOYSA-N
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Description

5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, a tetrahydrofuran ring, and a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(tetrahydrofuran-3-yl)pyridine
  • 3-Bromo-2-nitropyridine
  • Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a tetrahydrofuran ring.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

5-bromo-3-(oxolan-3-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H11BrN2O/c12-8-3-9-10(7-1-2-15-6-7)5-14-11(9)13-4-8/h3-5,7H,1-2,6H2,(H,13,14)

InChI Key

IFOIGLJYHFFCPY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CNC3=C2C=C(C=N3)Br

Origin of Product

United States

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